1H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid
1H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers a detailed prediction of chemical shifts and coupling constants, and presents a robust experimental protocol for acquiring high-quality data. By examining the individual and synergistic effects of the bromine, fluorine, and carboxylic acid substituents on the indole scaffold, this guide serves as an essential resource for the structural elucidation and characterization of this and similar complex heterocyclic molecules.
Introduction: The Structural Significance of a Substituted Indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid presents a unique spectroscopic challenge and an opportunity for in-depth NMR analysis. The strategic placement of a bromine atom, a fluorine atom, and a carboxylic acid group on the indole ring system introduces a range of electronic and steric effects that profoundly influence the magnetic environments of the constituent protons.
This guide will provide a detailed theoretical breakdown and a predicted ¹H NMR spectrum to facilitate the structural verification of this compound. We will explore the underlying principles of chemical shifts and spin-spin coupling, offering insights that are broadly applicable to the analysis of other substituted aromatic and heterocyclic systems.
Theoretical Principles and Predictive Analysis
The ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid is best understood by dissecting the influence of each substituent on the parent indole ring.
The Fundamental Indole Proton Environment
In an unsubstituted indole, the protons resonate at characteristic chemical shifts. The N-H proton is typically found far downfield (>10 ppm), while the protons on the pyrrole ring (H2 and H3) and the benzene ring (H4-H7) appear in distinct regions of the spectrum[1][2]. The introduction of substituents dramatically perturbs these values.
Substituent Effects on the ¹H NMR Spectrum
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C2-Carboxylic Acid: The electron-withdrawing nature of the carboxylic acid group at the C2 position significantly deshields the adjacent H3 proton. The acidic proton of the carboxyl group itself is expected to appear as a very broad singlet at a chemical shift highly dependent on solvent, concentration, and temperature, often in the 12-13 ppm range in a hydrogen-bond-accepting solvent like DMSO-d₆[3][4].
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C4-Bromine: As an electronegative halogen, the bromine atom at C4 will deshield the adjacent protons, most notably H3 and the peri-proton H5 (which is replaced by fluorine in this molecule). This effect contributes to the overall downfield shift of the remaining aromatic protons[5].
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C5-Fluorine: Fluorine is the most electronegative element and exerts a strong deshielding effect on neighboring protons. Crucially, it also introduces spin-spin coupling (J-coupling) to nearby protons. This results in the splitting of the signals for H6 and H7, providing invaluable structural information. The magnitude of this coupling is dependent on the number of bonds separating the fluorine and proton nuclei, with ortho-coupling (³JHF) being the largest, followed by meta-coupling (⁴JHF)[6].
Synergistic Effects and Final Prediction
The interplay of these substituents results in a complex but interpretable ¹H NMR spectrum. The electron-withdrawing effects are cumulative, leading to a general downfield shift of all ring protons compared to unsubstituted indole. The most informative region will be the aromatic portion of the spectrum, where the coupling patterns between the remaining protons (H6 and H7) and the fluorine atom allow for unambiguous assignment.
Below is a diagram of the molecule with the protons labeled for the subsequent spectral prediction.
A diagram of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid with key protons labeled.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. These predictions are based on the analysis of substituent effects and data from structurally related compounds[5][7][8]. The spectrum is assumed to be recorded in DMSO-d₆ at 400 MHz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | ~13.0 | Broad Singlet (br s) | - |
| NH | ~12.0 | Broad Singlet (br s) | - |
| H7 | 7.65 - 7.75 | Doublet of Doublets (dd) | ³JH7-H6 = 8.8 - 9.2, ⁴JH7-F = 4.5 - 5.5 |
| H3 | 7.35 - 7.45 | Singlet (s) | - |
| H6 | 7.25 - 7.35 | Doublet of Doublets (dd) | ³JH6-H7 = 8.8 - 9.2, ³JH6-F = 9.0 - 10.0 |
Justification of Predictions:
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COOH and NH Protons: These acidic protons will undergo exchange and are expected to appear as broad singlets at the far downfield end of the spectrum in DMSO-d₆, a solvent known for its ability to slow down the exchange rate of labile protons[3][9].
-
Aromatic Protons (H6 and H7):
-
H6: This proton is ortho to the fluorine atom and ortho to H7. It will therefore be split into a doublet by H7 (³JHH) and further split into a doublet by the fluorine atom (³JHF), resulting in a doublet of doublets. The ortho H-F coupling is expected to be the larger of the two J-values for this proton[6].
-
H7: This proton is ortho to H6 and meta to the fluorine atom. It will be split into a doublet by H6 (³JHH) and further split by the fluorine atom with a smaller meta coupling constant (⁴JHF), also resulting in a doublet of doublets. Due to the deshielding effect of the indole nitrogen and the bromine at C4, H7 is predicted to be the most downfield of the aromatic C-H protons.
-
-
H3 Proton: This proton is on the pyrrole ring and is adjacent to the electron-withdrawing carboxylic acid group. It is also spatially close to the bromine at C4. It has no vicinal proton neighbors, so it is expected to appear as a singlet.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, a standardized and carefully executed experimental procedure is essential.
Sample Preparation
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Massing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve the polar carboxylic acid and for preserving the signals of the exchangeable NH and COOH protons[4].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, should encompass all expected signals.
-
Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the nuclei between pulses, ensuring accurate integration.
-
Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
The following diagram illustrates the experimental workflow:
A workflow for the acquisition and processing of the ¹H NMR spectrum.
Data Interpretation and Structural Verification
The definitive confirmation of the structure of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid from the ¹H NMR spectrum relies on a systematic analysis of the chemical shifts, multiplicities, and coupling constants.
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Signal Count: The spectrum should display five distinct signals corresponding to the five different types of protons (NH, H3, H6, H7, COOH).
-
Integration: The relative integrals of the signals for H3, H6, and H7 should be 1:1:1. The broad signals for NH and COOH may have less reliable integration but should also correspond to one proton each.
-
Multiplicity Analysis: The key to assignment is the splitting patterns in the aromatic region. The presence of two distinct doublet of doublets is a strong indicator of the proposed substitution pattern.
-
Coupling Constant Matching: The J-values provide crucial confirmation. The ortho H-H coupling (³JH6-H7) should be identical in the signals for both H6 and H7. The two different H-F couplings (ortho and meta) will further solidify the assignments.
For unequivocal assignment, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between H6 and H7, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of the corresponding ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which can be used to confirm the connectivity of the entire molecule.
Conclusion
The ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid is predicted to be a complex yet highly informative fingerprint of its molecular structure. A thorough understanding of substituent effects allows for a detailed prediction of the chemical shifts and coupling patterns. The characteristic doublet of doublets in the aromatic region, arising from both H-H and H-F couplings, are key diagnostic features. By following the detailed experimental protocol provided, researchers can acquire a high-quality spectrum that, when properly interpreted, will serve as a definitive tool for the structural verification of this important indole derivative.
References
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- Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. RSC Publishing.
- ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3...
- A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
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- NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
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- 4-Bromo-1H-indole-2-carboxylic acid. J&K Scientific.
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